

Technical Support Center: Preventing Pigment Orange 16 Migration in Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the migration of **Pigment Orange 16** (PO16) in various polymer systems.

Troubleshooting Guide: Pigment Orange 16 Migration Issues

This guide addresses common problems encountered during the use of **Pigment Orange 16** in polymers and provides systematic solutions to mitigate migration.

Problem	Potential Cause	Recommended Solution
Color Bleeding/Staining on Contact Surfaces	The pigment is dissolving in the polymer matrix or in liquid components like plasticizers, and then leaching out.	<p>1. Polymer Selection: If possible, use a polymer with a higher crystallinity or a glass transition temperature (Tg) above the application's service temperature. Amorphous and plasticized polymers like flexible PVC are more prone to migration.</p> <p>2. Reduce Plasticizer Content: In flexible PVC, minimize the amount of plasticizer or switch to a high molecular weight or polymeric plasticizer which are less mobile.</p> <p>3. Introduce a Barrier Coat: Apply a clear, non-migratory coating to the surface of the pigmented polymer to act as a physical barrier.</p>
Blooming: Powdery or Crystalline Deposit on the Polymer Surface	The pigment has limited solubility in the polymer and recrystallizes on the surface over time, often accelerated by temperature fluctuations.	<p>1. Optimize Pigment Concentration: Avoid supersaturating the polymer with pigment. Conduct a concentration study to find the optimal loading that achieves the desired color without leading to blooming.</p> <p>2. Improve Dispersion: Ensure the pigment is thoroughly and uniformly dispersed in the polymer matrix. Poor dispersion can create localized areas of high concentration, promoting blooming. Use of</p>

		appropriate dispersing agents can be beneficial. 3. Surface Treatment of Pigment: Use a surface-treated grade of Pigment Orange 16. Surface treatments can improve the pigment's compatibility with the polymer, reducing its tendency to migrate.
Plate-Out: Pigment Deposits on Processing Equipment	The pigment and other formulation components are depositing on the hot metal surfaces of processing equipment like extruders and molds.	1. Optimize Processing Temperature: Diarylide pigments like Pigment Orange 16 have limited heat stability (typically around 200°C). Lower the processing temperature as much as possible without compromising the polymer's melt flow and properties. 2. Improve Lubrication: Incorporate external lubricants (e.g., waxes, stearates) into the formulation. These lubricants can form a layer between the polymer melt and the equipment surface, reducing adhesion and plate-out. 3. Check for Incompatibilities: Ensure all components in the formulation (stabilizers, fillers, etc.) are compatible. Incompatibilities can lead to the separation of components and their deposition on equipment.
Inconsistent Color and Migration Issues Batch-to-	Variations in raw materials, processing conditions, or	1. Standardize Raw Material Quality: Ensure consistent

Batch	dispersion quality.	quality of the polymer resin, pigment, and all additives. 2. Strict Process Control: Maintain tight control over processing parameters such as temperature, screw speed, and residence time. 3. Implement Quality Control Checks: Regularly test for pigment dispersion and migration resistance for each production batch.
-------	---------------------	---

Frequently Asked Questions (FAQs)

1. What is **Pigment Orange 16** and why is it prone to migration?

Pigment Orange 16 (CI No. 21160; CAS No. 6505-28-8) is a diarylide yellow organic pigment. Its molecular structure gives it good color strength but also contributes to its relatively low molecular weight and moderate solubility in certain polymer systems and plasticizers, making it susceptible to migration. Its fastness properties, including migration resistance, are often described as moderate to poor.

2. In which polymers is **Pigment Orange 16** migration most common?

Migration of **Pigment Orange 16** is most prevalent in:

- Plasticized PVC (p-PVC): The presence of liquid plasticizers provides a medium for the pigment to dissolve and move.
- Polyolefins (PE, PP): Particularly in low-density polyethylene (LDPE) and certain grades of polypropylene where the amorphous content is higher.
- Elastomers and Rubbers: The flexible nature of these materials allows for easier movement of pigment particles.

3. What are the main types of pigment migration and how can I identify them?

- Bleeding: The transfer of color from a pigmented plastic to a material in contact with it. This is often observed as staining.
- Blooming: The formation of a solid, often crystalline, deposit on the surface of the plastic. It can be wiped off but will likely reappear over time.
- Plate-out: The deposition of pigment and other formulation ingredients onto the surfaces of processing equipment.

4. How can the processing temperature affect the migration of **Pigment Orange 16**?

Higher processing temperatures can increase the solubility of **Pigment Orange 16** in the polymer melt, potentially leading to a supersaturated state upon cooling. This supersaturation is a driving force for blooming. Additionally, for diarylide pigments, processing temperatures exceeding their heat stability (around 200°C) can cause thermal decomposition, which may also contribute to migration and color shift.

5. Can additives help in preventing the migration of **Pigment Orange 16**?

Yes, certain additives can be effective:

- High Molecular Weight or Polymeric Plasticizers: In PVC, these are less mobile and reduce the medium for pigment migration.
- Waxes and Stearates: These can act as lubricants and also help to improve pigment dispersion and reduce plate-out.
- Binders and Crosslinkers: These can help to "lock" the pigment within the polymer matrix, especially in textile and coating applications.
- UV Stabilizers and Antioxidants: While not directly preventing migration, they can improve the overall stability of the polymer system, which can indirectly help in keeping the pigment locked in place.

Data on Migration Resistance of Pigment Orange 16

The migration resistance of pigments is typically evaluated on a 1 to 5 scale, where 5 indicates no migration and 1 indicates severe migration. The following table provides representative data

for **Pigment Orange 16** in different polymers.

Polymer System	Pigment Loading	Plasticizer	Migration Rating (1-5 Scale)
Rigid PVC	0.5%	None	4
Flexible PVC	0.5%	DOP (30 phr)	2-3
Flexible PVC	0.5%	Polymeric Plasticizer (30 phr)	4
LDPE	0.5%	None	3
HDPE	0.5%	None	4
Polypropylene (PP)	0.5%	None	3-4

Note: This data is illustrative and can vary depending on the specific grade of polymer, pigment, and other additives used.

Experimental Protocols for Migration Testing

1. Bleeding Test (Adapted from DIN 53775)

This test evaluates the transfer of color from a pigmented plastic to a white contact material.

- Materials:
 - Pigmented polymer test plaques (e.g., 50x50x2 mm).
 - White, flexible PVC sheets containing 2% TiO₂ and a standard plasticizer (e.g., 80 phr DOP).
 - Glass plates.
 - Weight to apply a pressure of 3 kg/cm².
 - Oven.

- ISO Grey Scale for assessing staining.
- Procedure:
 - Prepare test plaques of the polymer containing a specified concentration of **Pigment Orange 16** (e.g., 0.2%).
 - Place a pigmented test plaque in direct contact with a white flexible PVC sheet.
 - Sandwich this assembly between two glass plates.
 - Place a weight on the top glass plate to achieve a pressure of 3 kg/cm².
 - Place the entire assembly in an oven at 80°C for 24 hours.
 - After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.
 - Separate the pigmented plaque from the white PVC sheet.
 - Visually assess the degree of staining on the white PVC sheet using the ISO Grey Scale. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.

2. Blooming Test

This test is designed to accelerate the potential for pigment to recrystallize on the surface of a plastic part.

- Materials:
 - Pigmented polymer test plaques.
 - Oven with controlled temperature cycling.
 - Soft, lint-free cloth.
 - Microscope (optional).
- Procedure:

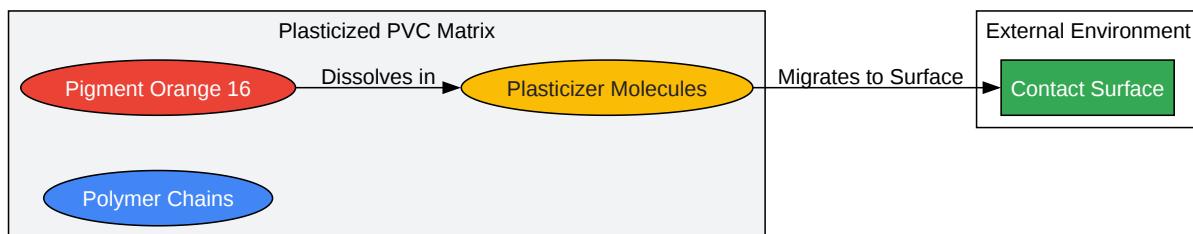
- Prepare test plaques of the polymer with the desired concentration of **Pigment Orange 16**.
- Place the plaques in an oven and subject them to temperature cycling. A typical cycle might be 16 hours at 60°C followed by 8 hours at room temperature. Repeat this for a set number of cycles (e.g., 7 cycles).
- After the cycling is complete, visually inspect the surface of the plaques for any powdery or crystalline deposits.
- Gently wipe the surface with a soft, lint-free cloth. If the deposit can be removed, it is likely blooming.
- The severity of blooming can be rated visually (e.g., none, slight, moderate, severe). A microscopic examination can provide more detailed information about the crystalline nature of the bloom.

3. Plate-Out Test

This test assesses the tendency of the pigment and other formulation components to deposit on processing equipment.

- Materials:

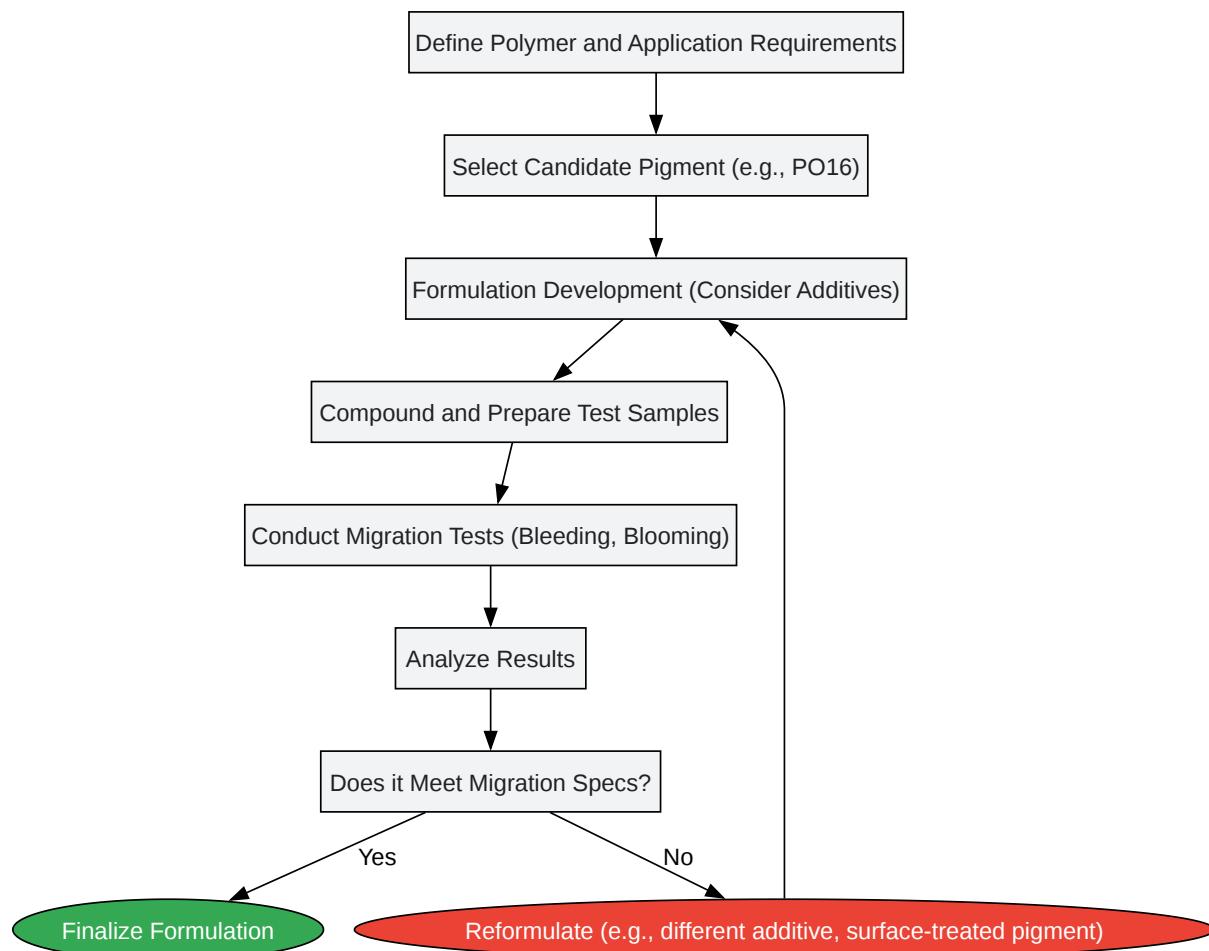
- Laboratory-scale extruder or two-roll mill.
- Polymer, **Pigment Orange 16**, and other formulation components.
- Metal collection plates or foils that can be placed in contact with the melt.
- Analytical balance.


- Procedure:

- Thoroughly clean the processing equipment before starting the test.
- Process a control batch of the unpigmented polymer for a set period.

- Introduce the formulation containing **Pigment Orange 16** and process it under standard conditions for a predetermined time (e.g., 30 minutes).
- During and after the processing run, visually inspect the surfaces of the screw, die, and other equipment for any color deposits.
- If using collection plates, weigh them before and after the test run to quantify the amount of plate-out.
- The amount of plate-out can be rated qualitatively (e.g., none, slight, moderate, severe) or quantitatively based on the weight of the deposit.

Visualizing Migration and Prevention Strategies


Mechanism of Pigment Migration in Plasticized PVC

[Click to download full resolution via product page](#)

Caption: **Pigment Orange 16** dissolving in plasticizer and migrating to the surface.

Workflow for Selecting a Non-Migrating Colorant System

[Click to download full resolution via product page](#)

Caption: A systematic workflow for developing a polymer formulation with minimal pigment migration.

- To cite this document: BenchChem. [Technical Support Center: Preventing Pigment Orange 16 Migration in Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021492#preventing-pigment-orange-16-migration-in-polymers\]](https://www.benchchem.com/product/b021492#preventing-pigment-orange-16-migration-in-polymers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com